molecular formula C28H28N2OS2 B15037523 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B15037523
M. Wt: 472.7 g/mol
InChI Key: ZWJGIJKDROILGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a benzothiazole moiety linked to a dihydroquinoline structure via a sulfanyl-ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Synthesis of the Dihydroquinoline Structure: This involves the condensation of aniline derivatives with ketones under acidic conditions, followed by reduction.

    Linking the Two Moieties: The final step involves the formation of the sulfanyl-ethanone bridge, typically through a nucleophilic substitution reaction where the benzothiazole thiol reacts with a halogenated ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone bridge can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).

    Biological Studies: It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: shares similarities with other benzothiazole and dihydroquinoline derivatives.

    Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole are known for their antimicrobial properties.

    Dihydroquinoline Derivatives: Compounds such as 2,2,4-trimethyl-1,2-dihydroquinoline are used as antioxidants in various industrial applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and material properties not observed in simpler analogs.

Properties

Molecular Formula

C28H28N2OS2

Molecular Weight

472.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C28H28N2OS2/c1-19-14-15-23-21(16-19)28(4,20-10-6-5-7-11-20)18-27(2,3)30(23)25(31)17-32-26-29-22-12-8-9-13-24(22)33-26/h5-16H,17-18H2,1-4H3

InChI Key

ZWJGIJKDROILGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.